4-Bromo-7-hydroxyisoindolin-1-one
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Overview
Description
4-Bromo-7-hydroxyisoindolin-1-one is a useful research compound. Its molecular formula is C8H6BrNO2 and its molecular weight is 228.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Modification
An efficient synthesis of 3-hydroxyisoindolin-1-one derivatives, including those with bromo substituents, has been developed through a copper-catalyzed sequential reaction, highlighting the use of benzyl cyanide as a novel pathway for the synthesis of these compounds. This method underscores the significant potential of 4-Bromo-7-hydroxyisoindolin-1-one in medicinal chemistry and organic synthesis due to its reactivity and versatility (Veerababurao Kavala et al., 2020).
Biological Activity
Research into the biological activities of isoindolin-1-one derivatives has revealed promising applications. For instance, derivatives of 3-hydroxyisoindolin-1-one have been synthesized and evaluated as BRD4 inhibitors against human acute myeloid leukemia (AML) cells, presenting a new scaffold for the development of leukemia treatments. The study demonstrates the therapeutic potential of these compounds in oncology, particularly in targeting transcriptional regulation in cancer cells (Pan Chen et al., 2019).
Environmental and Green Chemistry
The metal-free synthesis of 3-hydroxyisoindolin-1-ones in water through a tandem transformation process offers an environmentally friendly and atom-economical approach to synthesizing these compounds. This method not only highlights the regioselective synthesis of 3-hydroxyisoindolin-1-ones but also emphasizes the importance of developing green chemistry pathways for the synthesis of biologically relevant molecules (Yu Zhou et al., 2010).
Photolabile Protecting Groups
In another study focusing on the photolabile protecting groups, the synthesis and photochemistry of brominated hydroxyquinoline, which shares structural similarities with this compound, was explored. This research demonstrates the potential of brominated hydroxyquinoline as a photolabile protecting group with high efficiency and sensitivity to multiphoton excitation, suggesting similar potential applications for this compound derivatives in photopharmacology and controlled drug release (O. Fedoryak & T. M. Dore, 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Bromo-7-hydroxyisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is a promising target in the discovery of anti-cancer drugs .
Mode of Action
This compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle progression and transcription processes .
Biochemical Pathways
The inhibition of CDK7 affects the cell cycle regulation and transcription pathways . The disruption of these pathways leads to the arrest of cell cycle progression and the inhibition of transcription, which are crucial for cell growth and proliferation .
Pharmacokinetics
It has been suggested that this compound exhibitssuperior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .
Result of Action
The inhibition of CDK7 by this compound results in the disruption of cell cycle progression and transcription . This leads to the arrest of cell growth and proliferation, thereby exerting an anti-cancer effect .
Properties
IUPAC Name |
4-bromo-7-hydroxy-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-2-6(11)7-4(5)3-10-8(7)12/h1-2,11H,3H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPJPJVQBBXEHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.